(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylic acid
Overview
Description
This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms. It also contains a phenoxy group and a tert-butoxycarbonyl group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name. The “(2S,4S)” indicates the stereochemistry of the pyrrolidine ring, suggesting that it has two chiral centers at the 2nd and 4th positions .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound might undergo reactions typical for this class of compounds, such as ring-opening reactions or reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tert-butoxycarbonyl group might increase its lipophilicity .Scientific Research Applications
Asymmetric Hydrogenations
- The compound has been applied in asymmetric hydrogenations. For instance, the preparation of (2S,4S)-MOD-BPPM, a derivative of this compound, has been effective in asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989).
Synthesis of Functionalized Compounds
- It has been used in the synthesis of various functionalized compounds. A notable example is the creation of new 2-pyridylethylphosphinates, which contain fragments of bulky phenol along with hydroxymethyl groups and pyridine fragments, showcasing its versatility in complex chemical syntheses (Prishchenko et al., 2008).
Polymer Synthesis
- This chemical has been instrumental in synthesizing new types of polymers. An example is its role in the synthesis of ortho-linked polyamides derived from a bis(ether-carboxylic acid) or a bis(ether amine) based on 4-tert-butylcatechol (Hsiao, Yang, & Chen, 2000).
Catalysis in Organic Reactions
- It has been used in catalyzing organic reactions, such as in the asymmetric hydroformylation of olefins using platinum complexes of chiral ligands derived from this compound (Stille et al., 1991).
Divergent Synthesis
- The compound has facilitated divergent synthesis processes in organic chemistry, demonstrating its role in the creation of various organic structures like pyridazines, pyrrolidin-1-yl-but-3-enoic acid ethyl ester, and amino-pyrroles (Rossi et al., 2007).
Synthesis of Organic Molecules and Complexes
- It has been involved in the synthesis and study of organic molecules and complexes, such as Schiff and Mannich bases, further contributing to our understanding of molecular interactions and structures (Orio et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-24(2,3)31-23(29)26-16-20(15-21(26)22(27)28)30-19-13-11-18(12-14-19)25(4,5)17-9-7-6-8-10-17/h6-14,20-21H,15-16H2,1-5H3,(H,27,28)/t20-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEIUPKKJXVEFA-SFTDATJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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